3-(5-methoxy-1H-indol-3-yl)propanoic acid

Catalog No.
S706075
CAS No.
39547-16-5
M.F
C12H13NO3
M. Wt
219.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(5-methoxy-1H-indol-3-yl)propanoic acid

CAS Number

39547-16-5

Product Name

3-(5-methoxy-1H-indol-3-yl)propanoic acid

IUPAC Name

3-(5-methoxy-1H-indol-3-yl)propanoic acid

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

InChI

InChI=1S/C12H13NO3/c1-16-9-3-4-11-10(6-9)8(7-13-11)2-5-12(14)15/h3-4,6-7,13H,2,5H2,1H3,(H,14,15)

InChI Key

ZLSZCJIWILJKMR-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)NC=C2CCC(=O)O

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCC(=O)O

Cannabinoid Receptor Ligand

One of the primary research interests surrounding 3-(5-Methoxy-1H-indol-3-yl)propanoic acid lies in its interaction with the cannabinoid receptor system. Studies have shown that it exhibits binding affinity for both CB1 and CB2 receptors, the two main cannabinoid receptors in the body []. This suggests its potential role in modulating the endocannabinoid system, which plays a crucial role in various physiological processes, including pain perception, mood regulation, and appetite control [].

Neuroprotective Potential

Research suggests that 3-(5-Methoxy-1H-indol-3-yl)propanoic acid might possess neuroprotective properties. Studies have demonstrated its ability to protect against neurotoxicity in various models, including those for Alzheimer's disease and Parkinson's disease [, ]. However, further investigation is necessary to understand the underlying mechanisms and translate these findings into potential therapeutic applications.

3-(5-methoxy-1H-indol-3-yl)propanoic acid is an organic compound that belongs to the class of indolyl carboxylic acids and derivatives. It is characterized by a carboxylic acid chain linked to an indole ring, specifically featuring a methoxy group at the 5-position of the indole structure. The molecular formula for this compound is C₁₂H₁₃N₁O₃, and its average molecular weight is approximately 219.24 g/mol . This compound is classified as a small molecule and is currently categorized as experimental in drug databases .

The chemical behavior of 3-(5-methoxy-1H-indol-3-yl)propanoic acid can be analyzed through various reactions typical of carboxylic acids and indoles. Key reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters, which are important in various synthetic applications.
  • Decarboxylation: Under certain conditions, this compound may undergo decarboxylation, leading to the formation of indole derivatives.
  • Nucleophilic Substitution: The methoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization of the indole structure.

These reactions underscore the compound's versatility in synthetic organic chemistry.

Research indicates that 3-(5-methoxy-1H-indol-3-yl)propanoic acid exhibits significant biological activity. It has been shown to possess neuroprotective properties, particularly in models of oxidative stress and neurodegenerative diseases . The compound demonstrates antioxidant activity, which helps protect cells from damage caused by free radicals. Additionally, it has been noted for its ability to inhibit monoamine oxidase B, an enzyme associated with neurodegenerative disorders such as Parkinson's disease .

The synthesis of 3-(5-methoxy-1H-indol-3-yl)propanoic acid typically involves several steps:

  • Indole Formation: The starting material can be synthesized from simpler precursors through cyclization reactions.
  • Methoxylation: Introduction of the methoxy group can be achieved via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
  • Carboxylation: The final step involves adding a propanoic acid moiety, which can be accomplished through methods like alkylation or carboxylation reactions.

These synthetic pathways highlight the compound's accessibility for further research and application development.

3-(5-methoxy-1H-indol-3-yl)propanoic acid has potential applications in various fields:

  • Pharmaceutical Development: Due to its neuroprotective and antioxidant properties, it may serve as a lead compound for developing treatments for neurodegenerative diseases.
  • Biochemical Research: Its ability to interact with biological systems makes it valuable for studies investigating oxidative stress and related disorders.
  • Functional Foods: The compound may also find applications in nutraceuticals aimed at enhancing cognitive health.

Studies have indicated that 3-(5-methoxy-1H-indol-3-yl)propanoic acid interacts with various biological targets. It has been shown to enhance blood-brain barrier permeability while maintaining tight junction integrity, suggesting its potential as a therapeutic agent capable of crossing this barrier effectively . Furthermore, its interactions with enzymes involved in neurotransmitter metabolism position it as a candidate for modulating neurochemical pathways relevant to mood and cognition.

Several compounds share structural similarities with 3-(5-methoxy-1H-indol-3-yl)propanoic acid, including:

Compound NameStructure FeaturesUnique Aspects
Indole-3-propionic acidIndole ring with propanoic acidKnown for strong neuroprotective effects
5-Methoxyindolecarboxylic acidMethoxy group on indole ringExhibits antioxidant properties
Indole-2-carboxamideIndole ring with carboxamide groupDemonstrates broad biological activities

These compounds are notable for their biological activities but differ in their specific effects and mechanisms of action. The unique combination of the methoxy group and the propanoic acid moiety in 3-(5-methoxy-1H-indol-3-yl)propanoic acid contributes to its distinct pharmacological profile.

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

219.08954328 g/mol

Monoisotopic Mass

219.08954328 g/mol

Heavy Atom Count

16

UNII

CS268A9K9W

Wikipedia

3-(5-methoxy-1H-indol-3-yl)propanoic acid

Dates

Modify: 2023-08-15

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